3-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Description
Properties
IUPAC Name |
3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S/c1-6-12-13-10-15(6)14-9(16-10)7-3-2-4-8(11)5-7/h2-5H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOORTJZDQRGSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Acylation of the Aniline Group
The primary amine (-NH₂) on the aniline moiety undergoes classical acylation reactions. For example:
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Reaction with acetyl chloride in anhydrous dichloromethane (DCM) yields N-acetyl derivatives.
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Conditions : Catalytic dimethylformamide (DMF) at 0°C, followed by room-temperature stirring .
Product :
This modification enhances solubility for biological assays .
Diazotization and Coupling Reactions
The aniline group participates in diazotization, enabling the synthesis of azo dyes or bioconjugates:
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Diazotization : Treatment with NaNO₂/HCl at 0–5°C forms a diazonium salt.
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Coupling : Reacts with electron-rich aromatics (e.g., phenols, amines) to form arylazo derivatives .
Example :
These derivatives are explored for optoelectronic applications .
S-Alkylation and Cyclocondensation
The thiadiazole sulfur engages in alkylation, often leading to fused heterocycles:
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Reagents : Hydrazonoyl halides (e.g., 4a–g ) in dioxane with triethylamine (TEA) .
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Mechanism : S-alkylation followed by intramolecular cyclization (e.g., forming bis-triazolothiadiazines) .
Reaction Pathway :
Coordination Chemistry
The nitrogen-rich framework forms stable complexes with transition metals:
| Metal Ion | Ligand Sites | Application |
|---|---|---|
| Cu(II) | Triazole N, S | Anticancer agents |
| Fe(III) | Thiadiazole N | Catalytic oxidation |
Synthesis :
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React with metal salts (e.g., CuCl₂) in ethanol/water mixtures.
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Complexes characterized by IR (ν~500–600 cm⁻¹ for M-N bonds) and XRD .
Nucleophilic Aromatic Substitution
Electrophilic substituents on the triazolo-thiadiazole ring enable site-specific modifications:
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Methyl Group Reactivity : Limited due to steric hindrance, but halogenation (e.g., Br₂/Fe) at position 6 is feasible .
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Comparative Reactivity :
| Substituent | Position | Reactivity Trend |
|---|---|---|
| -CH₃ | 3 | Low electrophilicity |
| -Ph | 6 | Enhanced coupling |
| -NH₂ | 4 | High diazotization yield |
Comparative Reactivity with Structural Analogs
The methyl group at position 3 distinctively modulates reactivity relative to analogs:
The methyl group’s electron-donating effect stabilizes the triazolo-thiadiazole ring, reducing electrophilic substitution rates compared to ethyl or benzyl analogs .
Functionalization via Cross-Coupling
Palladium-catalyzed reactions enable aryl-aryl bond formation:
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Suzuki Coupling : React with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃) .
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Product : Biaryl derivatives with extended π-conjugation for material science applications.
Conditions :
This compound’s reactivity is strategically leveraged in medicinal chemistry and materials science, with ongoing research focusing on optimizing reaction conditions for high-purity derivatives .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 3-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline and its derivatives. For instance:
- Study Findings : A series of derivatives were synthesized and evaluated against various microbial strains. The results indicated significant antifungal activity with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL for certain analogs compared to fluconazole (MIC = 2 µg/mL) .
| Compound | MIC (µg/mL) | Comparison |
|---|---|---|
| 6f (R = 3-Cl) | 1 | Fluconazole: 2 |
| 6g (R = 4-Cl) | 2 | Fluconazole: 2 |
| 6h (R = 3,4-diCl) | 0.5 | Fluconazole: 2 |
These findings suggest that the triazolo-thiadiazole structure enhances the antimicrobial potency of the compound.
Anti-inflammatory Properties
The compound exhibits anti-inflammatory activities that have been explored in various studies. The presence of the thiadiazole ring is believed to contribute significantly to these effects.
- Mechanism of Action : The anti-inflammatory effects are hypothesized to arise from the inhibition of pro-inflammatory cytokines and modulation of immune responses .
Urease Inhibition
Urease inhibitors are critical in treating conditions such as urinary tract infections and certain types of kidney stones.
- Inhibition Studies : A recent study demonstrated that derivatives of this compound showed potent urease inhibitory activities with IC50 values ranging from to , significantly outperforming thiourea as a positive control (IC50 = ) .
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| Most Potent Derivative (6a) | Thiourea: |
The kinetic evaluations indicated a competitive type of inhibition for the most active derivative.
Case Study 1: Synthesis and Evaluation of Triazolo-Thiadiazole Derivatives
A comprehensive study synthesized a new series of triazolo-thiadiazole derivatives and evaluated their biological activities. The study emphasized the design and synthesis process along with detailed assessments of their antimicrobial and urease inhibitory properties .
Case Study 2: Molecular Dynamics Simulations
Molecular dynamics simulations were conducted on the most potent derivative to understand its binding interactions within the urease active site. The results indicated successful occupation of the active site in a closed state during simulations . This insight is crucial for optimizing future derivatives for enhanced efficacy.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, thereby disrupting cellular processes in pathogens or cancer cells . The exact mechanism may vary depending on the biological context and the specific target .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Pyridyl (e.g., 2a–2s ) and chlorophenyl (A-110 ) substituents enhance vasodilatory and synthetic yields, respectively .
- Lipophilic Groups : α-Naphthylmethylene (4b, 4d ) and coumarin (5 ) improve antimicrobial activity by increasing membrane permeability .
- Aniline Group : In Compound A , the aniline moiety may enhance solubility and target binding but requires further pharmacological validation.
Physicochemical Properties
The planar triazolo-thiadiazole core (observed in analogs) facilitates π-stacking interactions in biological systems .
Biological Activity
The compound 3-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a member of the triazolo-thiadiazole family, which has garnered attention due to its diverse biological activities. This article delves into the compound's biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure that includes a triazole ring fused with a thiadiazole moiety. The synthesis typically involves the reaction of 4-amino-3-methyl-4H-1,2,4-triazole-5-thiol with various aryl halides in the presence of bases such as potassium carbonate. This process yields a range of derivatives that can be screened for biological activity.
Antimicrobial Properties
Research has shown that derivatives of triazolo-thiadiazoles exhibit significant antimicrobial properties. A study evaluated a series of synthesized compounds against urease-positive microorganisms and found promising results in inhibiting urease activity, which is crucial for the survival of certain pathogens. The most potent derivatives demonstrated IC50 values indicating effective inhibition compared to traditional antibacterial agents .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively documented. For instance, compounds containing the 1,3,4-thiadiazole nucleus have shown activity against various cancer cell lines including HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). These studies reported IC50 values ranging from 0.74 to 10.0 µg/mL for different derivatives . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
Triazolo-thiadiazole derivatives have also been noted for their anti-inflammatory properties. They inhibit key inflammatory mediators and pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Case Studies
- Urease Inhibition Study : A recent study synthesized several triazolo-thiadiazole derivatives and evaluated their ability to inhibit urease from Jack bean. The most effective compounds showed IC50 values significantly lower than those of existing urease inhibitors, suggesting their potential as therapeutic agents in treating infections caused by urease-producing bacteria .
- Anticancer Evaluation : In another investigation focusing on anticancer activity, a series of thiadiazole derivatives were tested against human cancer cell lines. Notably, some compounds exhibited over 80% inhibition at concentrations as low as 10 µM in specific cell lines like HL60 (human leukemia) and L1210 (mouse leukemia) .
Summary of Biological Activities
| Activity Type | Target/Pathway | Notable Findings |
|---|---|---|
| Antimicrobial | Urease-positive microorganisms | Significant IC50 values indicating potent inhibition |
| Anticancer | Various cancer cell lines | IC50 values between 0.74–10 µg/mL |
| Anti-inflammatory | Inflammatory mediators | Effective in reducing inflammation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline and its derivatives?
- Methodology :
- Stepwise synthesis : React 4-amino-5-(substituted-phenyl)pyrazole-3-carboxylates with hydrazine hydrate to form triazole-thiol intermediates. Subsequent cyclization with phosphorus oxychloride (POCl₃) under reflux (4–16 h) yields the triazolo-thiadiazole core .
- Key reagents : POCl₃ (for carbonyl activation), sodium hydride (for deprotonation), and ethanol-DMF mixtures (for recrystallization) .
- Purification : Column chromatography (silica gel, n-hexane/ethyl acetate) and HPLC (≥95% purity validation) .
Q. How are structural and purity characteristics validated for this compound?
- Analytical techniques :
- 1H NMR/IR spectroscopy : Confirm functional groups (e.g., NH₂, C=S) and regiochemistry .
- X-ray crystallography : Resolve planar triazolo-thiadiazole geometry and intermolecular interactions (e.g., C–H⋯π, S⋯N contacts) .
- Elemental analysis : Quantify C, H, N, S content (e.g., <0.3% deviation from theoretical values) .
Q. What preliminary biological screening methods are used to assess its pharmacological potential?
- In vitro assays :
- Antimicrobial activity : Disk diffusion/MIC tests against Staphylococcus aureus and Candida albicans .
- Antioxidant evaluation : DPPH radical scavenging assays (IC₅₀ values reported) .
- Model enzymes : 14α-demethylase lanosterol (PDB:3LD6) for antifungal docking studies .
Advanced Research Questions
Q. How do substituents at the 3- and 6-positions influence structure-activity relationships (SAR)?
- SAR insights :
- 3-Position modifications : Electron-withdrawing groups (e.g., fluorine) enhance antimicrobial potency by improving target binding (e.g., 14α-demethylase) .
- 6-Position diversity : Adamantylmethyl groups increase lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted derivatives .
Q. What mechanistic studies elucidate its interaction with biological targets?
- Enzyme inhibition :
- Lanosterol 14α-demethylase : Triazolo-thiadiazoles competitively inhibit heme iron coordination, disrupting ergosterol biosynthesis .
- Sortase A (SrtA) : IC₅₀ values <10 µM suggest interference with bacterial virulence via covalent interactions .
Q. How do crystallographic studies resolve contradictions in reported bioactivity data?
- Case study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
